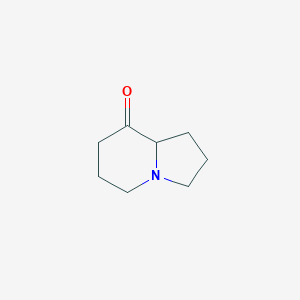

hexahidroindolizin-8(5H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexahydroindolizin-8(5H)-one is a compound that belongs to the class of organic compounds known as pumiliotoxins, homopumiliotoxins, and allopumiliotoxins . These are neurotoxic alkaloids, containing a 8-methyl-octahydroindolizin-8-ol or 1-methyl-octahydro-1H-quinolizin-1-ol moiety .

Molecular Structure Analysis

The molecular structure of hexahydroindolizin-8(5H)-one is complex. It has been analyzed using X-ray analysis . The compound [(8R,8aS)-3,5,6,7,8,8a-hexahydroindolizin-8-yl]oxy-tert-butyl-dimethylsilane, which is similar to hexahydroindolizin-8(5H)-one, has a molecular formula of C14H27NOSi .Physical and Chemical Properties Analysis

Hexahydroindolizin-8(5H)-one has a molecular weight of 251.40800 . Unfortunately, specific information about its physical and chemical properties such as density, boiling point, and melting point is not available .Aplicaciones Científicas De Investigación

Estudios de Neurotoxicidad

La hexahidroindolizin-8(5H)-ona está estructuralmente relacionada con las pumiliotoxinas, que son alcaloides neurotóxicos que se encuentran en las ranas venenosas . Estos compuestos afectan los canales de calcio, interfiriendo con la contracción muscular en el corazón y el músculo esquelético. La investigación sobre los efectos neurotóxicos de la this compound puede proporcionar información sobre el desarrollo de nuevos tratamientos para enfermedades causadas por la neurotoxicidad.

Estudios del Receptor Opioide

Se ha demostrado que el compuesto tiene afinidad por los receptores opioides kappa, con un valor de Ki de 1.20E+4nM . Esto lo convierte en una herramienta valiosa para estudiar los receptores opioides y podría contribuir al desarrollo de nuevas terapias para el manejo del dolor.

Safety and Hazards

Mecanismo De Acción

Target of Action

Hexahydroindolizin-8(5H)-one, also known as Pumiliotoxin , primarily targets calcium channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions, including muscle contraction .

Mode of Action

Pumiliotoxin interacts with its targets, the calcium channels, by binding to them and interfering with their normal function . This interference affects muscle contraction in both the heart and skeletal muscle .

Biochemical Pathways

This disruption can affect numerous cellular processes and pathways, particularly those involving muscle contraction .

Result of Action

The primary result of Pumiliotoxin’s action is the disruption of muscle contraction in the heart and skeletal muscle . This can lead to a variety of physiological effects, depending on the extent of the disruption and the specific muscles affected .

Análisis Bioquímico

Biochemical Properties

Hexahydroindolizin-8(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect voltage-gated calcium channels, which are essential for muscle contraction in the heart and skeletal muscle . Additionally, hexahydroindolizin-8(5H)-one may block sodium and potassium channels in cells and inhibit calcium-dependent ATPase . These interactions highlight the compound’s potential impact on cellular ion homeostasis and energy metabolism.

Cellular Effects

Hexahydroindolizin-8(5H)-one influences various types of cells and cellular processes. It interferes with muscle contraction by affecting calcium channels, leading to partial paralysis and difficulty in movement . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in calcium signaling and muscle contraction, thereby affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of hexahydroindolizin-8(5H)-one involves its interaction with voltage-gated calcium channels, sodium channels, and potassium channels . By binding to these channels, the compound disrupts the normal flow of ions, leading to altered cellular excitability and muscle contraction. Additionally, hexahydroindolizin-8(5H)-one inhibits calcium-dependent ATPase, which is crucial for maintaining cellular energy balance . These molecular interactions underline the compound’s potential as a modulator of cellular ion homeostasis and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexahydroindolizin-8(5H)-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that hexahydroindolizin-8(5H)-one can maintain its activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained alterations in cellular ion homeostasis and energy metabolism.

Dosage Effects in Animal Models

The effects of hexahydroindolizin-8(5H)-one vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating calcium signaling and muscle contraction. At high doses, hexahydroindolizin-8(5H)-one can cause toxic effects, including severe muscle paralysis and disruption of cellular energy metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

Hexahydroindolizin-8(5H)-one is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s biological activities and potential therapeutic applications.

Transport and Distribution

Hexahydroindolizin-8(5H)-one is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of hexahydroindolizin-8(5H)-one are critical factors influencing its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of hexahydroindolizin-8(5H)-one affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of hexahydroindolizin-8(5H)-one is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKISQBVVUHMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CCCN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547597 |

Source

|

| Record name | Hexahydroindolizin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2407-98-9 |

Source

|

| Record name | Hexahydroindolizin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)